

Application Notes and Protocols for 3-Hydroxytetradecanoyl-CoA in Metabolic Research

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Compound of Interest

Compound Name: 3,6-Dihydroxytetradecanoyl-CoA

Cat. No.: B15550326

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A Note on the Analyte: The compound "**3,6-Dihydroxytetradecanoyl-CoA**" is not a recognized intermediate in canonical fatty acid metabolism. This document will focus on the closely related and metabolically significant molecule, 3-Hydroxytetradecanoyl-CoA, which is a key intermediate in the beta-oxidation of long-chain fatty acids. Its accumulation is a critical biomarker for certain inborn errors of metabolism.

Application Notes

1. Introduction to 3-Hydroxytetradecanoyl-CoA

3-Hydroxytetradecanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of tetradecanoic acid (a 14-carbon saturated fatty acid). The beta-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[1] The third step of this cycle, the oxidation of the 3-hydroxyacyl-CoA intermediate, is catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[2] For long-chain fatty acids, this activity is carried out by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is part of the mitochondrial trifunctional protein (TFP).[3]

2. Clinical Significance in Metabolic Disorders

The primary application of measuring 3-Hydroxytetradecanoyl-CoA (or its corresponding acylcarnitine) is in the diagnosis and monitoring of inherited disorders of fatty acid oxidation.

- Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: In individuals with LCHAD deficiency, the beta-oxidation pathway is blocked at the step of converting 3-hydroxytetradecanoyl-CoA to 3-ketotetradecanoyl-CoA. This leads to an accumulation of 3-hydroxy long-chain acyl-CoAs and their corresponding acylcarnitine esters in tissues and bodily fluids.[4]
- Mitochondrial Trifunctional Protein (TFP) Deficiency: A deficiency in the entire TFP complex will also result in the accumulation of long-chain 3-hydroxyacyl-CoA intermediates.[3]

These accumulations can be detected by newborn screening programs or in symptomatic individuals, and are associated with clinical presentations such as hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and retinopathy.[3][4]

3. Application in Drug Development

In the context of drug development, 3-Hydroxytetradecanoyl-CoA can be used as a biomarker to:

- Assess the efficacy of therapeutic interventions for LCHAD or TFP deficiency, such as dietary modifications or experimental therapies.
- Evaluate the off-target effects of drugs on mitochondrial function and fatty acid metabolism. Compounds that inhibit LCHAD activity would be expected to cause an increase in 3-Hydroxytetradecanoyl-CoA levels.

4. Use in Basic Research

In basic metabolic research, 3-Hydroxytetradecanoyl-CoA can be used as a substrate in enzymatic assays to:

- Characterize the kinetic properties of LCHAD and other related enzymes.
- Screen for inhibitors or activators of LCHAD.
- Study the regulation of fatty acid oxidation in different cellular models.

Quantitative Data

The direct measurement of acyl-CoAs in biological samples is challenging due to their low abundance and instability. Therefore, the levels of their corresponding acylcarnitine esters are typically measured as a proxy. The following table provides illustrative data for 3-hydroxy-tetradecanoylcarnitine levels in plasma.

Analyte	Healthy Control (μM)	LCHAD Deficient (μM)
3-Hydroxy-tetradecanoylcarnitine	< 0.1	1.0 - 10.0+
Reference	[5]	

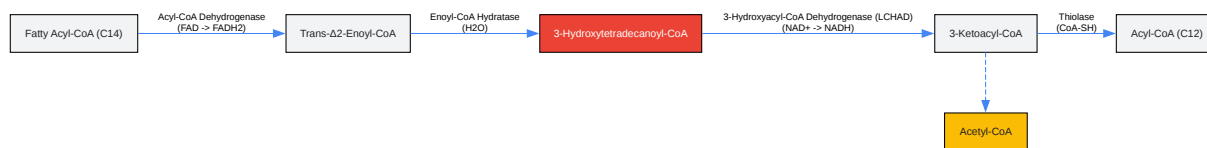
Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy-acylcarnitines from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol describes a standard method used in newborn screening for the detection of LCHAD deficiency.

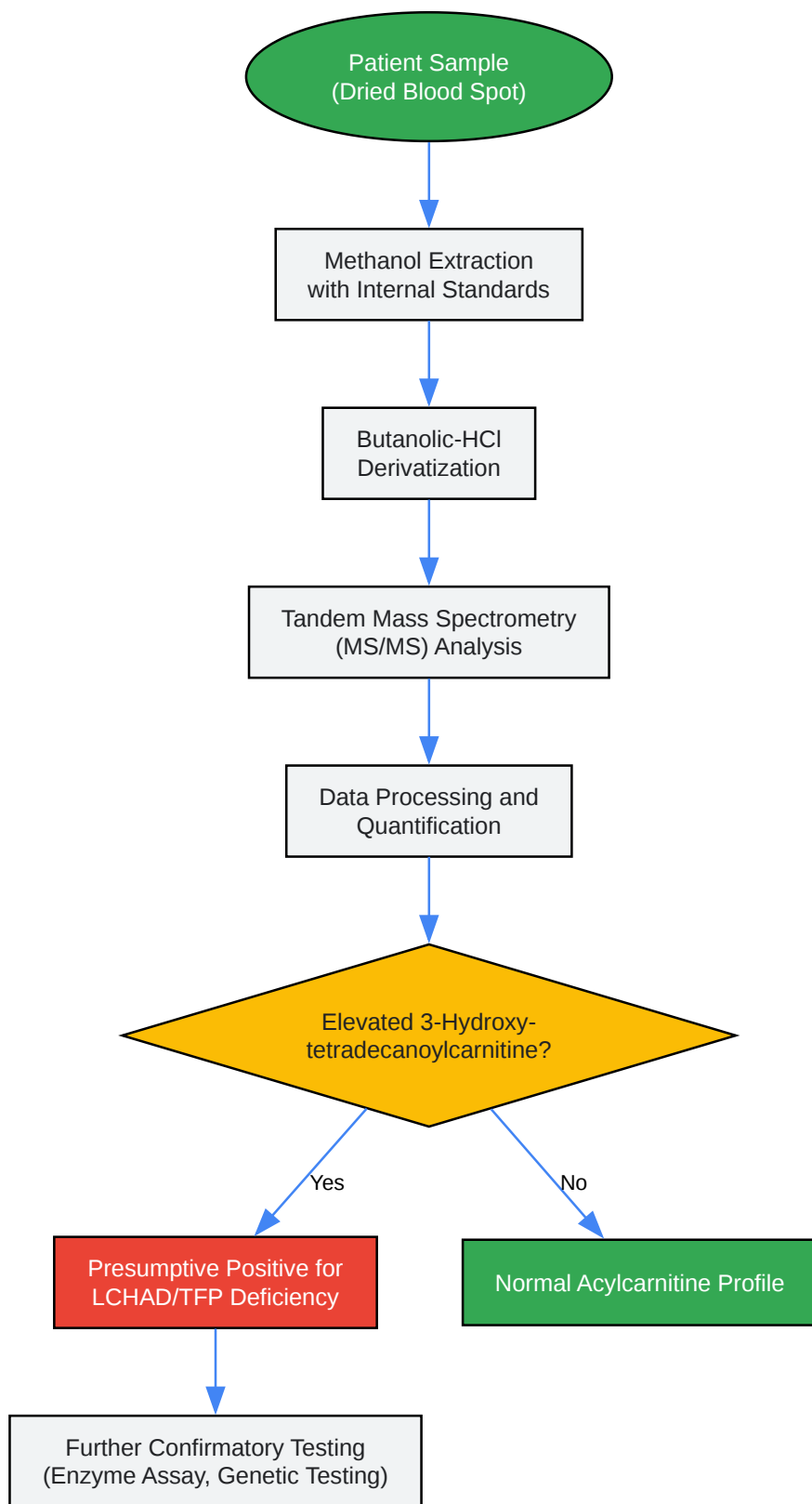
1. Sample Preparation: a. A 3 mm punch from a dried blood spot is placed into a 96-well plate. b. 100 μL of a methanol solution containing internal standards (isotopically labeled acylcarnitines) is added to each well. c. The plate is sealed and incubated at room temperature for 30 minutes with gentle shaking to extract the acylcarnitines. d. The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization: a. The dried extract is reconstituted in 60 μL of 3N butanolic-HCl. b. The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters. c. The solution is evaporated to dryness under a stream of nitrogen. d. The sample is reconstituted in 100 μL of the mobile phase for injection.
3. MS/MS Analysis: a. The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. b. The instrument is operated in positive ion mode. c. A precursor ion scan of m/z 85 is typically used to detect all acylcarnitines. d. The concentration of 3-hydroxy-tetradecanoylcarnitine is determined by comparing its ion intensity to that of the corresponding internal standard.

Visualizations



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Caption: Mitochondrial Beta-Oxidation Pathway for a C14 Fatty Acid.



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Caption: Diagnostic Workflow for Fatty Acid Oxidation Disorders.

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